Product packaging for Hydroperoxide, cyclooctyl(Cat. No.:CAS No. 5130-47-2)

Hydroperoxide, cyclooctyl

Cat. No.: B14731698
CAS No.: 5130-47-2
M. Wt: 144.21 g/mol
InChI Key: DTMZBUVZQPKYDT-UHFFFAOYSA-N
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Description

Significance of Organic Hydroperoxides in Contemporary Chemical Transformations

Organic hydroperoxides (ROOH) are a class of organic compounds that play a crucial role in a wide array of chemical processes. beilstein-journals.org Their importance is largely due to the labile O-O bond, which can be cleaved to generate highly reactive radical species. osti.gov This property makes them valuable as initiators for polymerization reactions and as versatile oxidizing agents in organic synthesis. osti.gov They are key intermediates in various industrial processes, such as the production of epoxides and alcohols. beilstein-journals.org The controlled decomposition of organic hydroperoxides allows for the introduction of oxygen-containing functionalities into organic molecules, a fundamental transformation in the synthesis of fine chemicals and pharmaceuticals. beilstein-journals.org

Overview of Research Trajectories for Cyclooctyl Hydroperoxide in Reaction Systems

Research involving cyclooctyl hydroperoxide has predominantly centered on its formation as a primary product in the catalytic oxidation of cyclooctane (B165968). researchgate.netscispace.com These studies often explore the efficacy of various catalysts, such as mesoporous titanium-silicate Ti-MMM-2 and polyoxometalates, in converting cyclooctane to a mixture of cyclooctyl hydroperoxide, cyclooctanone (B32682), and cyclooctanol (B1193912) using hydrogen peroxide as the oxidant. researchgate.netscispace.com The primary focus of this research trajectory is to develop efficient and selective methods for the oxidation of alkanes, which are traditionally inert hydrocarbons.

Another significant research avenue involves the use of cyclooctyl hydroperoxide as an in-situ generated initiator. For instance, in the co-oxidation of cyclooctene (B146475) and ethylbenzene (B125841), cyclooctene-3-hydroperoxide, a closely related compound, is formed and subsequently activated by a Co-ZSM-5 catalyst to generate radicals that facilitate the oxidation of ethylbenzene. While not directly about cyclooctyl hydroperoxide, this highlights the potential of cyclic hydroperoxides in coupled oxidation reactions.

Furthermore, studies have explored alternative synthetic routes to cyclooctyl hydroperoxide, such as the reaction of cyclooctyl sulfonylhydrazines, which provides a different pathway to this important intermediate.

Foundational Research on Cyclic Hydroperoxides and Their Chemical Reactivity

The chemical reactivity of cyclic hydroperoxides is fundamentally governed by the peroxide functional group and the nature of the cyclic structure to which it is attached. The O-O bond is relatively weak, with a bond dissociation energy that is significantly lower than that of C-C, C-H, or C-O bonds, making it susceptible to cleavage under thermal or catalytic conditions to form radicals. beilstein-journals.org

The ring size of the cycloalkane can influence the stability and reactivity of the hydroperoxide. While extensive research has been conducted on six-membered cyclic hydroperoxides like cyclohexyl hydroperoxide, studies on medium-ring (8-11 membered) systems like cyclooctyl hydroperoxide are less common. The conformational flexibility and potential for transannular interactions in an eight-membered ring can impact the reactivity of the hydroperoxy group.

Research into the decomposition of cyclic hydroperoxides shows that they can yield a variety of products, including the corresponding cycloalkanone and cycloalkanol. The specific products and their ratios can be influenced by the reaction conditions, including the catalyst used and the presence of other reagents. For instance, in the oxidation of cyclooctane, the relative amounts of cyclooctyl hydroperoxide, cyclooctanone, and cyclooctanol can be tuned by adjusting the reaction time and the molar ratio of the reactants. scispace.com

Chemical and Physical Properties of Cyclooctyl Hydroperoxide

PropertyValueSource
Molecular Formula C₈H₁₆O₂ chemspider.com
Average Mass 144.214 g/mol chemspider.com
CAS Number 5130-47-2 (unverified)

Note: Due to the limited availability of specific experimental data for cyclooctyl hydroperoxide, some properties of the closely related and well-studied cyclohexyl hydroperoxide are provided below for comparative purposes.

Chemical and Physical Properties of Cyclohexyl Hydroperoxide (for comparison)

PropertyValueSource
Molecular Formula C₆H₁₂O₂ nih.gov
Molecular Weight 116.16 g/mol nih.gov
CAS Number 766-07-4 nih.gov
Boiling Point 200 °C at 760 mmHg
Melting Point -20 °C
Flash Point 74.8 °C
Density 1.02 g/cm³

Detailed Research Findings

The synthesis of cyclooctyl hydroperoxide is a key area of investigation. One of the most common methods involves the direct oxidation of cyclooctane.

Catalytic Oxidation of Cyclooctane

The oxidation of cyclooctane using hydrogen peroxide in the presence of a catalyst is a well-documented method for producing cyclooctyl hydroperoxide. researchgate.netscispace.com

Using Ti-MMM-2 Catalyst: Mesoporous titanium-silicate Ti-MMM-2 has been shown to effectively catalyze the oxidation of cyclooctane to cyclooctyl hydroperoxide, along with cyclooctanol and cyclooctanone. The reaction is typically carried out in acetonitrile (B52724) at around 60°C. The formation of cyclooctyl hydroperoxide as a primary product is confirmed by comparing chromatograms before and after reduction with triphenylphosphine (B44618) (PPh₃). researchgate.net

Using Polyoxometalate Catalysts: Vanadium-substituted tungstophosphates have demonstrated high selectivity for the formation of cyclooctyl hydroperoxide from cyclooctane and hydrogen peroxide. Increasing the reaction time or the molar ratio of H₂O₂ to cyclooctane can influence the product distribution, with higher ratios sometimes leading to the decomposition of the hydroperoxide to the corresponding ketone and alcohol. scispace.com

Synthesis from Cyclooctyl Sulfonylhydrazines

An alternative route to cyclooctyl hydroperoxide involves the use of cyclooctyl sulfonylhydrazines. This method provides a different synthetic strategy, which can be advantageous depending on the desired reaction conditions and substrate compatibility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B14731698 Hydroperoxide, cyclooctyl CAS No. 5130-47-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5130-47-2

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

hydroperoxycyclooctane

InChI

InChI=1S/C8H16O2/c9-10-8-6-4-2-1-3-5-7-8/h8-9H,1-7H2

InChI Key

DTMZBUVZQPKYDT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)OO

Origin of Product

United States

Synthetic Methodologies and Formation Pathways of Cyclooctyl Hydroperoxide

Direct Oxidation of Cyclooctane (B165968) to Cyclooctyl Hydroperoxide

The direct reaction of cyclooctane with oxygen, particularly in the form of autoxidation, represents a fundamental pathway for the formation of cyclooctyl hydroperoxide. This process is characterized by a free-radical chain mechanism.

Autoxidation Mechanisms and Radical Chain Propagation

Autoxidation is the spontaneous oxidation of compounds by atmospheric oxygen. wikipedia.org The generally accepted mechanism for the autoxidation of hydrocarbons like cyclooctane involves a free-radical chain reaction, which can be divided into three key stages: initiation, propagation, and termination. wikipedia.orgwiley-vch.delumenlearning.com

Initiation: This initial step involves the formation of free radicals from non-radical species. This can be triggered by initiators or by the homolytic cleavage of bonds induced by heat or light, though the direct reaction of triplet oxygen with a hydrocarbon is typically slow. wiley-vch.delumenlearning.com The process can be autocatalytic, where the hydroperoxide product itself decomposes to form new radicals. wiley-vch.de

Initiator → R•

Propagation: Once a cyclooctyl radical (C₈H₁₅•) is formed, it rapidly reacts with molecular oxygen to produce a cyclooctylperoxyl radical (C₈H₁₅OO•). wikipedia.org This peroxyl radical then abstracts a hydrogen atom from another cyclooctane molecule, yielding cyclooctyl hydroperoxide (C₈H₁₅OOH) and a new cyclooctyl radical, thus propagating the chain reaction. wikipedia.orgwiley-vch.de

C₈H₁₅• + O₂ → C₈H₁₅OO•

C₈H₁₅OO• + C₈H₁₆ → C₈H₁₅OOH + C₈H₁₅•

Termination: The chain reaction is terminated when two radical species react with each other to form stable, non-radical products. lumenlearning.com This can occur through various combinations of the radicals present in the reaction mixture. chemistrysteps.com

2 C₈H₁₅OO• → Non-radical products (e.g., cyclooctanone (B32682) + cyclooctanol (B1193912) + O₂)

This radical chain mechanism efficiently bypasses the high energy barrier associated with the direct reaction of molecular oxygen with the C-H bonds of cyclooctane. wiley-vch.de

Influence of Molecular Oxygen on Hydroperoxide Formation Pathways

Molecular oxygen plays a crucial and multifaceted role in the formation of cyclooctyl hydroperoxide during autoxidation. Its primary function is to react with the initially formed cyclooctyl radical, a key step in the propagation phase. wikipedia.org The concentration of dissolved oxygen can influence the rate of the oxidation process.

The reaction of the carbon-centered radical with O₂ to form the peroxyl radical is typically very fast. nih.gov This peroxyl radical is the key intermediate that leads to the formation of the hydroperoxide. wikipedia.org Studies on the liquid-phase oxidation of cyclooctene (B146475), a related cycloalkene, have shown that radical formation can be the result of the bimolecular decomposition of a hydroperoxide in the presence of molecular oxygen. lp.edu.ualp.edu.ua While this is for cyclooctene, it highlights the central role of oxygen in radical generation and subsequent hydroperoxide formation in cyclic hydrocarbon oxidation.

Kinetic Investigations of Cyclooctyl Hydroperoxide Accumulation During Autoxidation

Kinetic studies of cyclooctane oxidation reveal the accumulation of cyclooctyl hydroperoxide over time. Research has shown that in the oxidation of cyclooctane with hydrogen peroxide, which can also involve radical pathways, the concentration of cyclooctyl hydroperoxide increases during the reaction. researchgate.net The accumulation profile often shows an initial increase followed by a plateau or a decrease as the hydroperoxide itself undergoes further reactions to form other oxidation products like cyclooctanone and cyclooctanol. researchgate.net

The rate of accumulation is influenced by factors such as temperature, pressure, and the presence of initiators or catalysts. The decomposition of the hydroperoxide product can lead to an autocatalytic effect, where the reaction rate increases as the concentration of the hydroperoxide builds up. wiley-vch.de

Catalytic Synthesis of Cyclooctyl Hydroperoxide

To enhance the efficiency and selectivity of cyclooctyl hydroperoxide formation, various catalytic systems have been developed. A prominent approach involves the use of hydrogen peroxide as the oxidant in the presence of specific catalysts.

Hydrogen Peroxide Mediated Oxidation of Cyclooctane

Hydrogen peroxide is considered a green oxidant as its primary byproduct is water. rsc.org Its use in the oxidation of cyclooctane can be effectively mediated by catalysts to produce cyclooctyl hydroperoxide.

Polyoxometalates (POMs) are a class of metal-oxygen cluster compounds that have shown significant catalytic activity in various oxidation reactions. ua.pt Specifically, Keggin-type polyoxotungstates have been successfully employed as catalysts for the homogeneous oxidation of cyclooctane with hydrogen peroxide in acetonitrile (B52724). ua.pt These reactions have been found to produce substantial amounts of cyclooctyl hydroperoxide. ua.pt

The catalytic process is believed to proceed via a radical mechanism, as the reactions are completely inhibited by the presence of radical scavengers. ua.pt This indicates that the polyoxometalate catalyst facilitates the generation of radicals from hydrogen peroxide, which then initiate the oxidation of cyclooctane. The reaction products primarily consist of cyclooctyl hydroperoxide, cyclooctanone, and cyclooctanol. doaj.org

Table 1: Catalytic Oxidation of Cyclooctane with Hydrogen Peroxide using a Polyoxometalate Catalyst

CatalystSubstrateOxidantSolventReaction Time (h)Conversion (%)Product Selectivity (%)
[PW₁₁Fe(H₂O)O₃₉]⁴⁻CyclooctaneH₂O₂Acetonitrile945.9Cyclooctyl hydroperoxide (not specified), Cyclooctanone (21.7), Cyclooctanol (78.3)

Note: The selectivity for cyclooctyl hydroperoxide was not explicitly quantified in the provided source but was identified as a major product.

The use of polyoxometalate catalysts offers a promising route for the selective synthesis of cyclooctyl hydroperoxide from cyclooctane under relatively mild conditions.

Heterogeneous Catalysis in Cyclooctyl Hydroperoxide Formation

Heterogeneous catalysts offer significant advantages in terms of catalyst separation and reusability, making them attractive for industrial applications.

Mesoporous titanium-silicate materials, such as Ti-MMM-2, are effective heterogeneous catalysts for the oxidation of alkanes, including cyclooctane, with hydrogen peroxide. researchgate.net The reaction, typically carried out in an acetonitrile solution at around 60°C, is truly heterogeneous in nature. researchgate.net The catalytic cycle is believed to involve the formation of a 'Ti-OOH' species on the catalyst surface. researchgate.net This active species can then participate in oxidation pathways. In the case of alkanes, it is proposed that the splitting of the O-O bond in the hydroperoxo species generates a hydroxyl radical (HO•). researchgate.net This highly reactive radical then attacks a C-H bond of cyclooctane, forming an alkyl radical, which subsequently reacts to form cyclooctyl hydroperoxide. researchgate.net Studies have shown a significant accumulation of cyclooctyl hydroperoxide when the reaction is catalyzed by Ti-MMM-2. researchgate.netresearchgate.net

Table 5: Catalytic System for Cyclooctane Oxidation using Ti-MMM-2
CatalystOxidantSolventTemperature (°C)Key Observation
Ti-MMM-2H₂O₂Acetonitrile60Accumulation of Cyclooctyl hydroperoxide
Aluminum Oxide Catalyzed Hydroperoxidation

Aluminum oxide (Al₂O₃) serves as a catalyst in the hydroperoxidation of cyclooctane with hydrogen peroxide. researchgate.netresearchgate.net In a typical reaction, cyclooctane is oxidized with hydrogen peroxide in the presence of aluminum oxide in acetonitrile at 80°C. researchgate.netresearchgate.net The primary products of this reaction are alkyl hydroperoxides. researchgate.net The presence of aluminum oxide significantly enhances the accumulation of cyclooctyl hydroperoxide compared to the uncatalyzed reaction. researchgate.net For instance, in the oxidation of 2.5 mmol of cyclooctane with 5.0 mmol of hydrogen peroxide in acetonitrile at 80°C, the presence of 100 mg of aluminum oxide leads to a notable increase in the concentration of cyclooctyl hydroperoxide over time. researchgate.net

The catalytic activity of aluminum oxide is attributed to its ability to facilitate the formation of hydroperoxide groups on its surface, which are responsible for the oxygen transfer to the alkane.

Supported Metal Complexes (e.g., Iron or Copper)

Supported metal complexes, particularly those of iron and copper, are effective catalysts for the hydroperoxidation of alkanes. These catalysts can activate hydrogen peroxide to generate reactive oxygen species that initiate the oxidation of cyclooctane.

Iron(III) and copper(II) complexes have been shown to catalyze the transformation of hydroperoxides. rsc.org For example, copper(II) trifluoromethanesulfonate can efficiently generate peroxy radicals from hydroperoxides. rsc.org While specific studies on cyclooctane hydroperoxidation using these exact supported complexes are not detailed in the provided information, the general principle of their catalytic activity in alkane oxidation is well-established. rsc.orgmdpi.comnih.gov Copper-based catalysts, in particular, have demonstrated high reactivity towards hydrogen peroxide over a wide pH range. researchgate.net The mechanism often involves Fenton-like reactions where the metal ions cycle between different oxidation states to generate hydroxyl radicals from hydrogen peroxide. nih.govresearchgate.net

The use of bimetallic catalysts, such as iron/copper nanoparticles, can enhance the catalytic activity by improving interfacial electron transfer and the generation of reactive radicals during the decomposition of hydrogen peroxide. uobaghdad.edu.iq

Organocatalytic Activation of Hydrogen Peroxide for Hydroperoxidation

Organocatalysis presents a green and sustainable approach to activating hydrogen peroxide for oxidation reactions. nih.govnih.govrsc.orgresearchgate.net Small organic molecules can act as catalysts, offering an alternative to metal-based systems. nih.gov Activated carbonyl compounds, such as 2,2,2-trifluoroacetophenone, have been shown to efficiently activate hydrogen peroxide. nih.gov In this process, the organocatalyst and hydrogen peroxide form a more reactive intermediate capable of oxidizing the substrate. nih.gov

A crucial aspect of this methodology is the role of the solvent, with acetonitrile often being essential for the reaction to proceed. nih.gov Optimization of the catalyst loading, the equivalents of hydrogen peroxide, and the concentration of the activator can lead to high product yields. nih.gov While the direct application of this method for the synthesis of cyclooctyl hydroperoxide is not explicitly detailed in the provided results, the principles of organocatalytic hydroperoxidation of other substrates, such as α,β-unsaturated ketones, suggest its potential applicability. nih.gov

Optimization of Reaction Parameters for Cyclooctyl Hydroperoxide Yield and Selectivity

The yield and selectivity of cyclooctyl hydroperoxide synthesis are critically influenced by several reaction parameters. Careful optimization of these factors is essential to maximize the desired product formation and minimize side reactions.

Time-Dependent Accumulation Studies

Monitoring the reaction progress over time provides valuable insights into the kinetics of cyclooctyl hydroperoxide formation. Time-dependent studies reveal the rate of product accumulation and the point at which the maximum concentration is reached, after which decomposition or further oxidation may occur. researchgate.net For example, in the aluminum oxide-catalyzed oxidation of cyclooctane, the concentration of cyclooctyl hydroperoxide increases steadily over a period of several hours. researchgate.net Such studies are crucial for determining the optimal reaction time to achieve the highest yield of the desired hydroperoxide.

The table below illustrates the time-dependent accumulation of cyclooctyl hydroperoxide in the presence and absence of an aluminum oxide catalyst.

Time (minutes)Cyclooctyl Hydroperoxide Concentration (M) (Uncatalyzed)Cyclooctyl Hydroperoxide Concentration (M) (Al₂O₃ Catalyzed)
000
60~0.02~0.05
120~0.03~0.09
180~0.04~0.12
240~0.05~0.14
300~0.05~0.15
Data is estimated from graphical representations in the source material and is for illustrative purposes. researchgate.net
Solvent Systems and Their Influence on Reaction Outcomes

The following table summarizes the effect of different solvents on the epoxidation of cyclooctene, a related reaction, which can provide insights into the potential influence of solvents on cyclooctane hydroperoxidation.

SolventConversion (%)Selectivity (%)
Ethanol9598
Methanol (B129727)8596
Acetonitrile8095
Dichloromethane7090
This data is for the epoxidation of cyclooctene and serves as an illustrative example of solvent effects in similar oxidation systems. researchgate.net

Advanced Approaches to Cyclooctyl Hydroperoxide Derivatives

The synthesis of cyclooctyl hydroperoxide and its derivatives can be achieved through various advanced methodologies. These approaches offer alternative pathways to traditional methods, enabling the formation of specific derivatives and isotopically labeled compounds for specialized research applications.

Synthesis via Sulfonylhydrazine Substitution Reactions

An effective method for the synthesis of secondary hydroperoxides, including cyclooctyl hydroperoxide, involves the substitution of sulfonylhydrazines. This method has been demonstrated to be more efficient than the displacement of secondary halides for installing the hydroperoxide group.

The synthesis commences with the condensation of a ketone, such as cyclooctanone, with p-toluenesulfonyl hydrazide to form the corresponding hydrazone. Subsequent reduction of the hydrazone, for instance with sodium borohydride (NaBH₄), yields the sulfonylhydrazine precursor.

The crucial step involves the treatment of the sulfonylhydrazine with hydrogen peroxide (H₂O₂) and a base like sodium peroxide (Na₂O₂) in a suitable solvent. This reaction facilitates the substitution of the sulfonylhydrazine group with a hydroperoxide group. The choice of solvent is critical to the success of this reaction. While tetrahydrofuran (THF) has been used, it can lead to the formation of a tetrahydrofuran hydroperoxide side product, which complicates purification. The use of 1,2-dimethoxyethane (DME) has been found to be advantageous, avoiding the formation of this side product and providing yields comparable to or better than those obtained in THF. researchgate.net

To evaluate and optimize this procedure, cyclooctyl tosylhydrazine has been utilized as a model substrate. The reaction conditions and yields for the formation of cyclooctyl hydroperoxide from cyclooctyl tosylhydrazine in different ethereal solvents are summarized in the table below.

Table 1: Evaluation of Solvents for Hydroperoxide Synthesis from Cyclooctyl Tosylhydrazine
EntrySolventConditionsYield (%)
1THFStandardSimilar to DME
2THFArgon atmosphere, BHT inhibitorNo improvement
3DMEStandardSimilar to THF
4Other ethereal solventsStandardInferior to THF and DME

The data indicates that both THF and DME are effective solvents for this transformation, while other ethereal solvents are less suitable. researchgate.net The use of a radical inhibitor (BHT) under an argon atmosphere did not improve the yield, suggesting the primary reaction pathway may not be radically driven or that the inhibitor is ineffective under these conditions. researchgate.net

Radical-Mediated Formation of Labeled Cyclooctenyl Hydroperoxides (e.g., ¹⁸O₂-labeling)

The introduction of isotopic labels, such as ¹⁸O, into hydroperoxides is crucial for mechanistic studies in combustion and atmospheric chemistry. A common method for preparing allylic hydroperoxides, like cyclooctenyl hydroperoxide, is through the radical-mediated reaction of an alkene with molecular oxygen, a process known as autoxidation.

This process can be adapted to produce isotopically labeled hydroperoxides by utilizing ¹⁸O-labeled molecular oxygen (¹⁸O₂). The reaction is typically initiated by a radical initiator, which abstracts a hydrogen atom from the allylic position of cyclooctene. This generates a resonance-stabilized allylic radical. This carbon-centered radical then reacts with molecular oxygen. If ¹⁸O₂ is used as the oxygen source, the resulting peroxyl radical will be ¹⁸O-labeled. Subsequent abstraction of a hydrogen atom from another molecule or a suitable donor by the peroxyl radical yields the ¹⁸O-labeled cyclooctenyl hydroperoxide and propagates the radical chain reaction.

The free-radical oxidation of cyclooctene has been shown to yield cyclooctene oxide as a major product, alongside the allylic oxidation products 2-cycloocten-1-one and 2-cycloocten-1-ol, which are formed from the decomposition of an intermediate hydroperoxide. researchgate.net By controlling the reaction conditions, such as temperature and the concentration of the radical initiator, the formation and isolation of the hydroperoxide intermediate can be favored. For instance, the oxidation of cyclooctene in the presence of a radical initiator can lead to significant conversion to allylic oxidation products. researchgate.net

The general scheme for the radical-mediated formation of ¹⁸O₂-labeled cyclooctenyl hydroperoxide is as follows:

Initiation: A radical initiator (R•) abstracts an allylic hydrogen from cyclooctene.

Propagation Step 1: The resulting cyclooctenyl radical reacts with ¹⁸O₂ to form an ¹⁸O-labeled cyclooctenylperoxyl radical.

Propagation Step 2: The ¹⁸O-labeled cyclooctenylperoxyl radical abstracts a hydrogen atom from another cyclooctene molecule to form the ¹⁸O-labeled cyclooctenyl hydroperoxide and a new cyclooctenyl radical.

This method provides a direct pathway to isotopically labeled allylic hydroperoxides, which are invaluable for tracking oxygen atom transfer in various chemical and biological processes.

Table 2: Compounds Mentioned in the Article
Compound Name
Hydroperoxide, cyclooctyl
Cyclooctyl hydroperoxide
Cyclooctenyl hydroperoxide
p-toluenesulfonyl hydrazide
Sodium borohydride
Hydrogen peroxide
Sodium peroxide
Tetrahydrofuran
1,2-dimethoxyethane
Cyclooctyl tosylhydrazine
Butylated hydroxytoluene
Cyclooctene
Cyclooctene oxide
2-cycloocten-1-one
2-cycloocten-1-ol

Reaction Mechanisms and Transformational Chemistry of Cyclooctyl Hydroperoxide

Decomposition Pathways of Cyclooctyl Hydroperoxide

The decomposition of cyclooctyl hydroperoxide can proceed through several competing pathways, including thermal and catalytic routes. These pathways often involve radical intermediates and are sensitive to the conditions under which the decomposition occurs.

Thermal Decomposition Processes and Competing Routes

The thermal decomposition of hydroperoxides, including cyclooctyl hydroperoxide, is a complex process that can lead to a mixture of products. The primary step in the thermal decomposition is the homolytic cleavage of the weak oxygen-oxygen bond, which has a bond dissociation energy of approximately 150-170 kJ/mol. This initial step generates a cyclooctyloxy radical and a hydroxyl radical.

Initial O-O Bond Cleavage: Cyclooctyl-OOH → Cyclooctyl-O• + •OH

Once formed, these highly reactive radicals can participate in a cascade of subsequent reactions, including hydrogen abstraction from the solvent or another cyclooctyl hydroperoxide molecule, and fragmentation (β-scission). These competing reactions lead to the formation of cyclooctanol (B1193912), cyclooctanone (B32682), and other byproducts. For instance, the cyclooctyloxy radical can abstract a hydrogen atom to form cyclooctanol or undergo further reactions to yield cyclooctanone.

The thermal decomposition of analogous hydroperoxides, such as cyclohexenyl hydroperoxide, has been studied in various hydrocarbon solvents, providing insights into the potential competing routes for cyclooctyl hydroperoxide. rsc.org The specific products and their distribution are highly dependent on the reaction temperature and the nature of the solvent.

Catalytic Decomposition to Oxygenated Products (e.g., Cyclooctanol, Cyclooctanone)

The catalytic decomposition of cyclooctyl hydroperoxide is a more controlled process that can be steered towards the selective formation of cyclooctanol and cyclooctanone. This is of significant industrial importance. The catalytic process can be initiated by radicals or facilitated by transition metal catalysts.

The decomposition of cyclooctyl hydroperoxide can be initiated by radicals present in the reaction medium. These radicals can abstract the hydrogen atom from the hydroperoxy group, leading to the formation of a cyclooctylperoxy radical.

Radical Initiation: Cyclooctyl-OOH + R• → Cyclooctyl-OO• + RH

The resulting cyclooctylperoxy radicals can then undergo self-reactions or cross-reactions, leading to the formation of cyclooctanol, cyclooctanone, and molecular oxygen. The use of radical scavengers can inhibit these decomposition pathways, confirming the involvement of free radicals. nih.gov It has been shown that in the presence of activated neutrophils, which produce radical species, hydroperoxides can be converted into free radicals, initiating further reactions. nih.gov

Transition metal ions are effective catalysts for the decomposition of hydroperoxides, including cyclooctyl hydroperoxide. iaea.org The catalytic cycle typically involves the redox cycling of the metal ion. The metal catalyst can interact with the hydroperoxide in both its lower and higher oxidation states.

Redox Cycle with a Transition Metal (M):

Cyclooctyl-OOH + M^n+ → Cyclooctyl-O• + OH⁻ + M^(n+1)+

Cyclooctyl-OOH + M^(n+1)+ → Cyclooctyl-OO• + H⁺ + M^n+

This process, often referred to as a Haber-Weiss-type mechanism, generates both alkoxy and peroxy radicals, which then lead to the formation of cyclooctanol and cyclooctanone. The nature of the transition metal, its ligands, and the reaction conditions significantly influence the selectivity of the decomposition towards either the alcohol or the ketone. For instance, certain iron-based catalysts have been studied for their selectivity in decomposing hydrogen peroxide towards the formation of hydroxyl radicals. nih.gov The composition of the decomposition products of other hydroperoxides, like ethylbenzene (B125841) hydroperoxide and cumene (B47948) hydroperoxide, has been shown to be dependent on the specific transition metal compound used as a catalyst.

The kinetics of the catalytic decomposition of hydroperoxides are often complex and depend on the concentrations of the hydroperoxide, the catalyst, and the temperature. iaea.orgresearchgate.net The reaction rate can be influenced by the formation of intermediate catalyst-hydroperoxide complexes. iaea.org For many transition metal-catalyzed decompositions of hydroperoxides, the reaction is found to be first-order with respect to both the hydroperoxide and the catalyst. rsc.org The rate of decomposition can also be affected by the pH of the solution, as seen in the decomposition of hydrogen peroxide in alkaline solutions. rsc.org

While specific kinetic data for the catalytic decomposition of cyclooctyl hydroperoxide is scarce in the literature, studies on similar systems provide valuable insights. For example, the decomposition of hydrogen peroxide in the presence of metal catalysts has been extensively studied, with reaction rates being determined under various conditions. rsc.orgyoutube.com

Table 1: Products of Cyclooctyl Hydroperoxide Decomposition under Different Conditions

Decomposition MethodKey Reactants/CatalystsMajor ProductsMinor Products/Intermediates
Thermal DecompositionHeatCyclooctanol, CyclooctanoneVarious fragmentation products
Radical-InitiatedRadical Initiators (e.g., AIBN)Cyclooctanol, CyclooctanoneCyclooctylperoxy radicals
Catalytic (Transition Metal)Transition Metal Ions (e.g., Co²⁺, Fe³⁺)Cyclooctanol, CyclooctanoneCyclooctyloxy radicals, Cyclooctylperoxy radicals

Cyclooctyl Hydroperoxide as a Reactive Intermediate or Oxidant

The dual nature of cyclooctyl hydroperoxide allows it to act as a transient species in oxidation reactions and as a potent oxidizing agent for other organic substrates.

Intermediacy in Cyclooctane (B165968) Oxidation to Alcohols and Ketones

Cyclooctyl hydroperoxide is a primary and key intermediate in the oxidation of cyclooctane. In processes utilizing oxidants like hydrogen peroxide, often catalyzed by metal complexes, cyclooctane is converted into a mixture of oxygenated products. The principal products of this reaction are cyclooctyl hydroperoxide, cyclooctanol, and cyclooctanone. rsc.org

The formation of cyclooctyl hydroperoxide has been demonstrated in catalyzed reactions, for instance, with mesoporous titanium-silicate Ti-MMM-2 and aqueous hydrogen peroxide. researchgate.net In such systems, cyclooctyl hydroperoxide is often the main product, accumulating in the reaction mixture alongside the corresponding alcohol (cyclooctanol) and ketone (cyclooctanone). researchgate.net The quantification of cyclooctyl hydroperoxide can be achieved by comparing gas chromatograms of the reaction mixture before and after reduction with triphenylphosphine (B44618) (PPh₃). rsc.orgresearchgate.net This analytical method works because the hydroperoxide decomposes in the chromatograph to yield the corresponding alcohol and ketone. rsc.org

The relative yields of these products are highly dependent on the reaction conditions, including the catalyst, solvent, and temperature.

Table 1: Products of Catalyzed Cyclooctane Oxidation

Reactant Catalyst System Example Primary Products Analytical Method
Cyclooctane Ti-MMM-2 / H₂O₂ Cyclooctyl hydroperoxide, Cyclooctanol, Cyclooctanone GC analysis pre- and post-reduction with PPh₃. researchgate.net

Potential Application as an Oxidant in Olefin Epoxidation (Comparative Studies)

Alkyl hydroperoxides, including cyclooctyl hydroperoxide, are recognized as effective oxidants for the epoxidation of olefins. nih.gov This reaction provides a pathway to synthesize epoxides, which are valuable intermediates in chemical manufacturing. The epoxidation of an olefin by an alkyl hydroperoxide can be catalyzed by various transition metal complexes. dntb.gov.ua

While direct comparative studies detailing the specific efficacy of cyclooctyl hydroperoxide are specialized, research on analogous compounds like cyclohexyl hydroperoxide provides significant insights. For example, the epoxidation of cyclohexene (B86901) using cyclohexyl hydroperoxide in the presence of an ammonium (B1175870) paramolybdate catalyst can achieve high yields of epoxycyclohexane (80–90%). dntb.gov.ua This suggests that cyclooctyl hydroperoxide would be a competent oxidant for olefins like cyclooctene (B146475) or other unsaturated hydrocarbons.

The general mechanism for olefin epoxidation by alkyl hydroperoxides in the presence of a metal catalyst involves the formation of a metal-peroxo species that subsequently transfers an oxygen atom to the olefin double bond. nih.gov This pathway competes with other oxidants like hydrogen peroxide, which is also widely used in epoxidation reactions catalyzed by materials such as titanium silicalite (TS-1). abo.fi

Table 2: Comparative Overview of Oxidants in Olefin Epoxidation

Oxidant Typical Catalyst Substrate Example Key Feature
Alkyl Hydroperoxides (e.g., Cyclooctyl Hydroperoxide) Molybdenum or Manganese Complexes nih.govdntb.gov.ua Cyclohexene, Norbornylene nih.govdntb.gov.ua Can provide oxygen for epoxidation via multiple intermediate pathways. nih.gov
Hydrogen Peroxide (H₂O₂) Titanium Silicalite (TS-1), Alumina abo.firesearchgate.net Ethene, Propene, Cyclooctene abo.firesearchgate.net Considered a "green" oxidant as its byproduct is water. researchgate.net

Involvement in Tandem Catalytic Reactions

Tandem catalysis, where sequential reactions occur in a single pot, represents an efficient strategy in chemical synthesis. dicp.ac.cn Cyclooctyl hydroperoxide is a prime candidate for use in such systems. A hypothetical tandem reaction could involve the initial oxidation of cyclooctane to produce cyclooctyl hydroperoxide, which is then consumed in situ as an oxidant in a subsequent catalytic step, such as the epoxidation of an olefin or the oxidation of a sulfide.

This concept is well-established for hydrogen peroxide, where it is electrochemically generated and then immediately used in a subsequent oxidation reaction, for example, the conversion of glucose to formic acid using a titanium silicalite-1 (TS-1) catalyst. researchgate.net The principle of integrating the synthesis of an oxidant with its immediate application can be extended to organic hydroperoxides. digitellinc.com For instance, a system could be designed where a catalyst first promotes the formation of cyclooctyl hydroperoxide from cyclooctane and an oxygen source, and a second co-catalyst then utilizes the generated hydroperoxide to perform a selective oxidation on another substrate present in the same reactor. dicp.ac.cn

Free Radical Chemistry Associated with Cyclooctyl Hydroperoxide

The formation and reactions of cyclooctyl hydroperoxide are intrinsically linked to free radical chemistry, particularly the behavior of peroxyl radicals.

Formation and Reactivity of Cyclooctyl Peroxyl Radicals

Peroxyl radicals (ROO•) are key intermediates in the oxidation of hydrocarbons, including cyclooctane. nih.gov The cyclooctyl peroxyl radical (C₈H₁₅OO•) is formed when a cyclooctyl radical (C₈H₁₅•) reacts with molecular oxygen (O₂). This is a very fast reaction.

Once formed, the cyclooctyl peroxyl radical is a reactive species with several potential fates. It can participate in chain-propagating steps or terminating reactions. nih.gov

Hydrogen Abstraction: It can abstract a hydrogen atom from another cyclooctane molecule, forming cyclooctyl hydroperoxide and a new cyclooctyl radical, thus propagating the radical chain.

Self-Reaction: Two cyclooctyl peroxyl radicals can react with each other. In the case of tertiary peroxyl radicals, this self-reaction can lead to the formation of alkoxyl radicals and molecular oxygen. nih.gov

Autoxidation: The peroxyl radical can undergo an intramolecular hydrogen shift, leading to a hydroperoxide alkyl radical. This can then react with more oxygen to form more complex and highly oxygenated molecules (HOMs). nih.gov

The study of peroxyl radicals often involves techniques like electron spin resonance (ESR) spectroscopy, which can directly detect these transient species. nih.gov

Hydrogen Abstraction Processes Leading to Hydroperoxides

Hydrogen atom transfer (HAT) is a fundamental process in the formation of hydroperoxides via autoxidation. nih.gov The radical chain mechanism for the formation of cyclooctyl hydroperoxide from cyclooctane is initiated by the formation of a cyclooctyl radical. The chain propagation then involves two key steps:

Reaction with Oxygen: The cyclooctyl radical reacts with O₂ to form the cyclooctyl peroxyl radical.

Hydrogen Abstraction: The cyclooctyl peroxyl radical abstracts a hydrogen atom from a donor molecule, which is typically another molecule of cyclooctane. This is often the rate-determining step in the chain. nih.gov

This HAT step yields one molecule of cyclooctyl hydroperoxide and a new cyclooctyl radical, which continues the chain reaction. nih.govnih.gov The process can be terminated when two radicals combine. This radical chain reaction is a classic example of autoxidation, where hydrocarbons are oxidized by atmospheric oxygen.

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
Cyclooctyl hydroperoxide C₈H₁₅OOH
Cyclooctane C₈H₁₆
Cyclooctanol C₈H₁₅OH
Cyclooctanone C₈H₁₄O
Hydrogen peroxide H₂O₂
Triphenylphosphine P(C₆H₅)₃
Cyclohexyl hydroperoxide C₆H₁₁OOH
Cyclohexene C₆H₁₀
Epoxycyclohexane C₆H₁₀O
Ammonium paramolybdate (NH₄)₆Mo₇O₂₄
Cyclooctene C₈H₁₄
Titanium silicalite-1 Ti-SBA-1
Formic acid HCOOH
Glucose C₆H₁₂O₆
Oxygen O₂
Cyclooctyl radical C₈H₁₅•
Cyclooctyl peroxyl radical C₈H₁₅OO•

Impact of Radical Traps and Scavengers on Reaction Mechanisms

The formation and decomposition of cyclooctyl hydroperoxide are fundamentally governed by free-radical chain reactions. The process is typically initiated by the abstraction of a hydrogen atom from a cyclooctane molecule, generating a cyclooctyl radical (C₈H₁₅•). This radical rapidly reacts with molecular oxygen to form a cyclooctylperoxy radical (C₈H₁₅OO•), which then propagates the chain by abstracting a hydrogen from another cyclooctane molecule, yielding cyclooctyl hydroperoxide (C₈H₁₅OOH) and a new cyclooctyl radical. dtic.mil

The introduction of radical traps or scavengers into this system has a profound impact, as they are designed to intercept the highly reactive radical intermediates, thereby terminating the chain reaction. researchgate.net These molecules react with the cyclooctyl or cyclooctylperoxy radicals to form stable, non-radical adducts, effectively preventing the propagation of the radical chain and inhibiting the formation of cyclooctyl hydroperoxide.

Commonly employed radical traps include nitrone and nitroso compounds, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), and stable nitroxide radicals like 2,2,6,6-tetramethylpiperidinyl-1-oxy (TEMPO). researchgate.netinterchim.fr

DMPO is particularly effective at trapping short-lived oxygen-centered radicals. interchim.fr In the context of cyclooctyl hydroperoxide chemistry, it would react with the cyclooctylperoxy radical (ROO•) to form a relatively stable DMPO-OOR adduct, which can be detected and characterized using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. interchim.fr

TEMPO acts as a radical scavenger. researchgate.net It efficiently combines with carbon-centered radicals, such as the initial cyclooctyl radical (R•), to form a stable diamagnetic ether adduct. researchgate.netresearchgate.net This scavenging action effectively removes the primary radical from the reaction cycle, halting further reaction with oxygen.

The use of these traps is a critical experimental technique for mechanistic studies. By identifying the specific radical adducts formed, researchers can confirm the involvement of radical intermediates and elucidate the complex steps of autoxidation and decomposition pathways. researchgate.net The efficiency of hydroperoxide formation is dramatically reduced in the presence of these scavengers, as the key propagating species are continuously removed from the system.

Table 1: Common Radical Traps and Their Role in Cyclooctyl Hydroperoxide Reaction Mechanisms

Radical Trap/Scavenger Abbreviation Target Radical Intermediate Mechanism of Action
5,5-Dimethyl-1-pyrroline N-oxide DMPO Cyclooctylperoxy radical (C₈H₁₅OO•) Traps the peroxy radical to form a stable nitroxide adduct, detectable by EPR spectroscopy. interchim.fr

Stereochemical and Regiochemical Aspects of Cyclooctyl Hydroperoxide Reactions

The three-dimensional structure of the flexible eight-membered ring of cyclooctane introduces significant complexity to the reactions involving cyclooctyl hydroperoxide, influencing both the site of reaction (regiochemistry) and the spatial arrangement of the resulting products (stereochemistry).

Regioselectivity of Oxygen Addition in Cyclic Systems

Regioselectivity refers to the preference for a chemical reaction to occur at a particular position on a molecule. In the formation of cyclooctyl hydroperoxide from unsubstituted cyclooctane, the concept of regioselectivity is straightforward. All sixteen hydrogen atoms on the cyclooctane ring are chemically equivalent, as they are all bonded to secondary carbon atoms.

The initial and rate-determining step of the autoxidation is the abstraction of a hydrogen atom to form a cyclooctyl radical. youtube.com Since all C-H bonds are identical in strength and environment, the abstraction can occur with equal probability at any of the eight carbon atoms. The subsequent addition of molecular oxygen occurs at the site of this carbon radical. Therefore, in unsubstituted cyclooctane, no regioselectivity is observed, and the hydroperoxy (-OOH) group can be found at any position on the ring.

The situation changes with substituted cyclooctane derivatives. In such cases, the initial hydrogen abstraction will preferentially occur at the most labile C-H bond. The order of reactivity for radical abstraction is tertiary C-H > secondary C-H > primary C-H, due to the greater stability of the resulting tertiary radical. youtube.com Consequently, the addition of oxygen and formation of the hydroperoxide group will be directed to the most substituted carbon atom, demonstrating high regioselectivity that is dictated by the stability of the intermediate radical. nih.gov

Stereoselectivity in the Formation and Transformation of Hydroperoxides

Stereoselectivity describes the preferential formation of one stereoisomer over others. The formation of cyclooctyl hydroperoxide involves the conversion of a tetrahedral, sp³-hybridized carbon to a trigonal planar, sp²-hybridized carbon radical. The incoming molecular oxygen can then attack this planar center from either of two faces.

The stereochemical outcome is heavily influenced by the conformation of the cyclooctane ring. Cyclooctane is not a flat molecule; it primarily exists in a stable boat-chair conformation. rsc.org This fixed three-dimensional structure creates distinct steric environments on either side of the planar radical. The approach of the oxygen molecule may be less hindered on one face than the other, leading to a preferential attack from the more accessible side. This results in the stereoselective formation of one enantiomer or diastereomer of the cyclooctylperoxy radical, which then leads to the corresponding cyclooctyl hydroperoxide stereoisomer. youtube.com

Formation: In an achiral environment without directing groups, the attack on the cyclooctyl radical would produce a racemic mixture (an equal amount of both enantiomers). However, steric hindrance from the ring's own structure can introduce a degree of selectivity.

Transformation: The subsequent reactions of the cyclooctyl hydroperoxide are also subject to stereochemical control. For instance, intramolecular reactions or reactions on a catalyst surface can be highly stereospecific. The geometric relationship between the reacting centers, which is fixed by the cyclic structure, is a critical parameter. dtic.mil For example, an intramolecular S H2 (homolytic substitution at an atom) reaction would have stringent stereochemical requirements, where the attacking radical and the leaving group must achieve a specific dihedral angle, often 180°, for maximum reactivity. dtic.mil

Table 2: Stereochemical Considerations in Cyclooctyl Hydroperoxide Formation

Step Key Feature Influencing Factors Stereochemical Outcome
H-Abstraction Formation of a planar sp² cyclooctyl radical. N/A Loss of initial stereocenter at the reaction site.
Oxygen Addition Attack of O₂ on the planar radical center. Steric hindrance from the cyclooctane ring conformation (e.g., boat-chair). rsc.org Preferential formation of one stereoisomer over another (diastereoselectivity or enantioselectivity).

| Transformation | Subsequent reactions of the -OOH group. | Geometric constraints of the cyclic system; dihedral angles between reacting groups. dtic.mil | Stereospecific product formation. |

Table of Compounds

Compound Name Formula
Cyclooctane C₈H₁₆
Cyclooctyl hydroperoxide C₈H₁₆O₂
5,5-Dimethyl-1-pyrroline N-oxide C₆H₁₁NO
2,2,6,6-Tetramethylpiperidiny-1-oxy C₉H₁₈NO

Advanced Analytical and Spectroscopic Characterization of Cyclooctyl Hydroperoxide

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are indispensable for the separation of cyclooctyl hydroperoxide from unreacted starting materials, byproducts, and degradation products. The choice of technique depends on the complexity of the sample matrix and the analytical goal, whether it be quantification, product identification, or mechanistic investigation.

Gas chromatography is a powerful tool for analyzing volatile and thermally stable compounds. However, the thermal lability of hydroperoxides like cyclooctyl hydroperoxide presents a significant challenge, often leading to decomposition in the hot injector or column and compromising analytical accuracy. To overcome this, indirect methods involving pre-column derivatization or reduction are commonly employed.

A widely used and effective strategy is the quantitative reduction of the hydroperoxide using triphenylphosphine (B44618) (TPP). nih.govresearchgate.net In this method, cyclooctyl hydroperoxide is stoichiometrically reduced to its corresponding alcohol, cyclooctanol (B1193912), while TPP is oxidized to triphenylphosphine oxide (TPPO). researchgate.netcirad.fr The reaction is rapid and specific, with a low activation energy. researchgate.net The concentration of the hydroperoxide is then determined by quantifying the amount of TPPO formed, or sometimes the resulting alcohol, using GC with a flame ionization detector (FID). researchgate.netresearchgate.net This approach has been successfully applied to determine the hydroperoxide content in complex mixtures like oxidized mineral oils. nih.gov The use of an internal standard and careful selection of solvents are crucial for achieving a simple and rugged analytical method. nih.gov

Table 1: GC Parameters for Triphenylphosphine Oxide (TPPO) Analysis

ParameterTypical ValuePurpose
Column CP-Cil 88 Varian capillary column (50 m × 0.25 mm, 0.2 µm film) cirad.frSeparation of TPPO from other sample components.
Carrier Gas Helium (1 mL/min) cirad.frMobile phase to carry the analyte through the column.
Injector Split (e.g., 1/20 ratio) cirad.frIntroduces a small, representative sample onto the column.
Detector Flame Ionization Detector (FID)Provides a response proportional to the mass of carbon.
Quantification Based on TPPO peak area relative to an internal standard.Absolute and accurate quantification of the original hydroperoxide. cirad.fr

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of thermally unstable compounds like cyclooctyl hydroperoxide because it operates at or near ambient temperature, thus preventing decomposition. thermofisher.comnih.gov It is particularly valuable for separating hydroperoxides from complex reaction mixtures. thermofisher.comresearchgate.net

Reversed-phase HPLC, using a C18 column, is the most common mode of separation. thermofisher.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). thermofisher.comdss.go.th Detection can be challenging due to the lack of a strong chromophore in many hydroperoxides. researchgate.netjasco.hu While UV detection is possible, its sensitivity may be limited. cirad.fr A more sensitive and selective approach is electrochemical detection (ED), which can operate in either an oxidative or reductive mode. thermofisher.comdss.go.th For instance, hydroperoxides can be detected with high sensitivity at a glassy carbon electrode. dss.go.th Another strategy involves post-column derivatization, where the eluting hydroperoxide reacts to form a fluorescent or colored product, which is then detected. researchgate.net

Table 2: HPLC Conditions for Hydroperoxide Analysis

ParameterTypical ConditionsRationale
Column C18 Reversed-Phase thermofisher.comStandard for separating non-polar to moderately polar compounds.
Mobile Phase Acetonitrile/Water or Methanol/Water mixtures thermofisher.comdss.go.thAllows for gradient or isocratic elution to separate components.
Detection Electrochemical Detection (ED) thermofisher.com or UV cirad.frED offers high sensitivity and selectivity without derivatization.
Temperature AmbientPrevents thermal degradation of the hydroperoxide. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) is an unparalleled tool for identifying the products of reactions involving cyclooctyl hydroperoxide, thereby offering deep mechanistic insights. mdpi.com While direct analysis of the hydroperoxide is challenging due to thermal instability, GC-MS is ideal for analyzing the more stable products formed during its synthesis, decomposition, or subsequent reactions. mdpi.comhzdr.de

In a typical application, a sample from a reaction mixture is injected into the GC-MS. The various components are separated on the GC column and then individually ionized and fragmented in the mass spectrometer. mdpi.com The resulting mass spectrum for each component serves as a "molecular fingerprint," allowing for its positive identification by comparison to spectral libraries. mdpi.com This technique has been used to identify a wide array of by-products in hydrocarbon oxidation processes, such as alcohols, ketones, and other peroxides, providing a detailed picture of the reaction pathways. nih.govhzdr.de For example, in studies of cumene (B47948) hydroperoxide, GC/MS was used to identify thermal cracking products and understand the influence of metal ions on the decomposition process. mdpi.com

Spectroscopic Methodologies for Structural Elucidation and In Situ Monitoring

Spectroscopic techniques provide critical information about the molecular structure of cyclooctyl hydroperoxide and can be used to monitor its formation and consumption in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for both structural elucidation and quantitative analysis of hydroperoxides. nih.gov ¹H NMR is particularly useful, as the hydroperoxy proton (-OOH) gives a distinct, downfield signal that is highly sensitive to its chemical environment. nih.gov For example, in a study of various organic hydroperoxides, the -OOH proton resonances appeared in the range of 11-12 ppm. nih.gov

For cyclooctyl hydroperoxide, the ¹H NMR spectrum would be expected to show this characteristic -OOH signal, along with complex multiplets for the cyclooctyl ring protons. The chemical shift of the proton on the carbon bearing the hydroperoxy group (CH-OOH) would also be a key diagnostic feature. In the closely related cyclohexyl hydroperoxide, two stable chair conformations exist (equatorial and axial), which could potentially be distinguished by NMR under certain conditions. nih.gov ¹³C NMR spectroscopy provides complementary information on the carbon skeleton. spectrabase.com The carbon atom attached to the -OOH group would exhibit a characteristic downfield shift. NMR is inherently quantitative, making it suitable for determining the concentration of hydroperoxides in mixtures without the need for derivatization, provided the analyte concentration is within the sensitivity limits of the instrument. nih.gov

Table 3: Expected NMR Chemical Shifts for Cyclooctyl Hydroperoxide

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)Notes
¹H -OOH ~10 - 12Highly characteristic, sensitive to solvent and concentration. nih.gov
¹H CH-OOH ~3.5 - 4.5Downfield shift due to the electronegative -OOH group.
¹³C C-OOH ~80 - 90Characteristic shift for a carbon bonded to a hydroperoxy group.

While cyclooctyl hydroperoxide itself does not have strong absorption in the UV-Visible range, UV-Vis spectroscopy can be employed as a powerful detection method by forming a colored complex with a reagent. A classic example is the reaction of hydroperoxides with titanium(IV) ions. mt.com

In an acidic solution, titanium(IV) reacts with hydroperoxides to form a stable and intensely colored yellow-orange peroxo-titanium(IV) complex. researchgate.netelsevierpure.com This reaction, often used for the determination of hydrogen peroxide, can be adapted for organic hydroperoxides. nih.govresearchgate.net The resulting complex exhibits a strong absorption maximum in the visible region (typically around 400-450 nm), and its absorbance is directly proportional to the concentration of the hydroperoxide. researchgate.netresearchgate.net This method allows for the sensitive quantification of cyclooctyl hydroperoxide and can be used for in situ monitoring of reactions where it is an intermediate, provided the reaction medium is compatible. The exact position of the absorption maximum can be influenced by the specific porphyrin or other ligands attached to the titanium center. nih.govresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the direct detection and characterization of paramagnetic species, including the short-lived free radicals generated during the decomposition of cyclooctyl hydroperoxide. The homolytic cleavage of the peroxide bond (O-O) in cyclooctyl hydroperoxide yields highly reactive alkoxyl (cyclooctyloxy) and hydroxyl radicals. These primary radicals can subsequently initiate a cascade of reactions, producing other radical species such as carbon-centered and peroxyl radicals.

Due to the extremely short lifetimes of these radicals in solution, direct detection by EPR is often challenging. nih.gov Therefore, the spin trapping technique is widely employed. wikipedia.org This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a much more stable paramagnetic radical adduct. wikipedia.orgnih.gov The resulting EPR spectrum of this persistent spin adduct provides characteristic hyperfine coupling constants that act as a fingerprint for the originally trapped radical. nih.govwikipedia.org

Commonly used spin traps for studying hydroperoxide systems include nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN). wikipedia.orgnih.gov For instance, the decomposition of allylic hydroperoxides, catalyzed by iron redox systems, has been successfully investigated using DMPO to trap the resulting alkoxyl and carbon-centered radicals. nih.gov Peroxyl radicals, which are key intermediates in autoxidation processes, can be effectively characterized using spin traps like 5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO). nih.gov

The analysis of the EPR spectra of these spin adducts allows for the unambiguous identification of the radical intermediates. The hyperfine splitting patterns and coupling constants (aN and aH) are unique to the type of radical trapped.

Table 1: Typical EPR Spin-Trap Adducts and their Hyperfine Coupling Constants for Radicals Relevant to Cyclooctyl Hydroperoxide Decomposition

Spin Trap Trapped Radical Typical aN (Gauss) Typical aH (Gauss) Reference
DMPO Hydroxyl (•OH) 14.9 - 15.0 14.7 - 15.2 mdpi.comsemanticscholar.org
DMPO Alkoxyl (RO•) 14.8 - 15.6 21.5 - 23.3 mdpi.comsemanticscholar.org
DMPO Carbon-centered (R•) ~15.6 ~23.3 mdpi.com
DEPMPO Peroxyl (ROO•) 12.9 - 13.3 8.0 - 10.4 nih.gov

Note: The exact hyperfine coupling constants can vary depending on the solvent and temperature.

Vibrational Spectroscopy (Infrared and Raman) for Peroxo Complex Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed molecular information about the structure and bonding within molecules. researchgate.net These methods are particularly powerful for characterizing the hydroperoxide functional group (-OOH) in cyclooctyl hydroperoxide.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The hydroperoxide group has several characteristic vibrations. The O-H stretching vibration of the hydroperoxide group gives rise to a distinctive band, typically found in the region of 3400-3600 cm⁻¹. mdpi.com The exact position is sensitive to hydrogen bonding. Studies on various alkyl hydroperoxides have identified key spectral regions associated with the peroxide structure. acs.orgroyalsocietypublishing.org

A detailed investigation of cyclohexyl hydroperoxide (CHHP), a close structural analog of cyclooctyl hydroperoxide, utilized IR multiphoton excitation to record the first overtone of the OH stretch (2νOH). nih.govrsc.org A prominent, albeit broadened, feature was observed at 7012.5 cm⁻¹, which was attributed to the overlapping signals from the equatorial and axial conformers of the molecule. nih.gov Theoretical calculations predict the fundamental O-H stretch for CHHP to be around 3650-3670 cm⁻¹, with the O-O stretch appearing at a much lower frequency.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for detecting the O-O stretching vibration, which is often weak in the IR spectrum but gives a stronger Raman signal. For peroxo (O₂²⁻) and superoxo (O₂⁻) species, the v(O-O) vibration is typically observed between 700 and 1200 cm⁻¹. nih.gov For example, in studies of ethylene (B1197577) epoxidation on silver catalysts, Raman features at 803 cm⁻¹ were assigned to a peroxo-like species, while signals at 940–990 cm⁻¹ were attributed to superoxo species. nih.gov For hydrogen peroxide, the O-O stretch is observed around 877-880 cm⁻¹. caltech.eduresearchgate.net This region is critical for identifying the peroxide bond in cyclooctyl hydroperoxide.

Table 2: Characteristic Vibrational Frequencies for Hydroperoxide and Peroxide Moieties

Vibrational Mode Compound/Species Frequency (cm⁻¹) Technique Reference
OH Stretch (Fundamental) Alkyl Hydroperoxides 3400 - 3600 IR mdpi.com
OH Stretch (1st Overtone, 2νOH) Cyclohexyl Hydroperoxide 7012.5 IR Action Spectroscopy nih.govrsc.org
O-O Stretch Hydrogen Peroxide ~877 IR caltech.edu
O-O Stretch Peroxo (O₂²⁻) species ~803 Raman nih.gov

Photoionization Mass Spectrometry for Unstable Intermediate Detection

The detection of transient and unstable intermediates in complex chemical reactions is a significant analytical challenge. Photoionization Mass Spectrometry (PIMS), particularly when coupled with a tunable vacuum ultraviolet (VUV) synchrotron radiation source, is a powerful tool for this purpose. scispace.comcore.ac.uk This technique allows for the "soft" ionization of molecules, minimizing fragmentation and enabling the detection of parent ions of labile species like hydroperoxides. osti.govnih.gov

In the context of cyclooctyl hydroperoxide studies, PIMS can be used to probe the gas-phase intermediates formed during its synthesis or decomposition. The method involves ionizing molecules with photons of a specific energy. By scanning the photon energy and recording the mass spectrum, one can obtain photoionization efficiency (PIE) curves, which are characteristic for different isomers and aid in their identification. osti.gov

Hydroperoxides are known to fragment significantly upon ionization, which can complicate quantification. scispace.com However, advanced techniques like photoelectron photoion coincidence spectroscopy (PEPICO) can help unravel these fragmentation patterns, providing crucial data for accurate quantification. scispace.comcore.ac.uk

An alternative approach for identifying organic hydroperoxides is Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (APCI-MS/MS). copernicus.orgresearchgate.net A characteristic fragmentation pathway for hydroperoxides in positive-ion APCI is the neutral loss of 51 Da from the ammonium (B1175870) adduct of the molecular ion ([M+NH₄]⁺), corresponding to the loss of H₂O₂ + NH₃. copernicus.orgresearchgate.net This specific neutral loss scan can be used to selectively identify hydroperoxide species within a complex mixture.

Table 3: Mass Spectrometric Signatures for the Detection of Organic Hydroperoxides

Ionization/Detection Method Precursor Ion Characteristic Fragment/Loss m/z of Fragment/Loss Significance Reference
APCI-MS/MS [M+NH₄]⁺ Neutral Loss of H₂O₂ + NH₃ 51 Da Characteristic signature for ROOH copernicus.orgresearchgate.net
VUV-PIMS M Parent Ion (M⁺) Varies (e.g., 90 for tBuOOH) Allows for isomer-specific quantification scispace.comcore.ac.uk

Chemiluminescence Spectroscopy for Hydroperoxide Detection and Quantification

Chemiluminescence (CL) is the emission of light from a chemical reaction. rsc.org This highly sensitive technique is widely used for the detection and quantification of hydroperoxides, including organic hydroperoxides and hydrogen peroxide. nih.govnih.gov

A common method for hydroperoxide analysis is based on the luminol (B1675438) chemiluminescence reaction. nih.govmdpi.com Luminol, in an alkaline medium, can be oxidized by various agents, including hydroperoxides in the presence of a catalyst, to produce an excited-state intermediate (3-aminophthalate) that emits light upon relaxation to the ground state. rsc.orgnih.gov The intensity of the emitted light, typically measured around 425-450 nm, is proportional to the concentration of the hydroperoxide. nih.govmdpi.commdpi.com

The system often employs a catalyst, such as a metal ion or a peroxidase enzyme (e.g., horseradish peroxidase, HRP), to enhance the reaction and improve sensitivity. nih.govnih.gov The HRP-catalyzed oxidation of luminol by hydrogen peroxide is a well-established analytical system. nih.govnih.gov For organic hydroperoxides, the detection principle can be based on their ability to induce or enhance the luminol CL reaction. nih.gov Alternatively, competitive assays can be designed where the target hydroperoxide competes with luminol for a limited amount of a catalyst or oxidizing agent, leading to a decrease in the CL signal that is proportional to the hydroperoxide concentration. mdpi.com

The high sensitivity of CL methods allows for the detection of hydroperoxides at very low concentrations, often in the picomolar to micromolar range. nih.gov

Table 4: Parameters for Chemiluminescence-Based Hydroperoxide Detection

CL System Principle Linear Range Limit of Detection (LOD) Reference
Luminol/Hemoglobin/H₂O₂ Competitive Assay 0.5 - 12 mM 0.308 mM mdpi.com
Luminol/H₂O₂/HRP Catalytic Enhancement 0.3 pM - tens of pM (for HRP) - nih.gov

Note: Linear ranges and LODs are highly dependent on the specific reagents, concentrations, and instrumental setup.

Spectrometric Methods for Hydrogen Peroxide Concentration in Reaction Systems

In many chemical systems involving cyclooctyl hydroperoxide, hydrogen peroxide (H₂O₂) is a potential co-product, by-product, or reactant. Accurate quantification of H₂O₂ is therefore crucial. Spectrometric (specifically, spectrophotometric) methods offer simple, rapid, and sensitive means for this purpose.

A prevalent method involves the use of the enzyme horseradish peroxidase (HRP). nih.govnih.govresearchgate.netaaup.edu HRP catalyzes the oxidation of a chromogenic substrate by H₂O₂, producing a colored product whose absorbance can be measured. The increase in absorbance is directly proportional to the initial H₂O₂ concentration. A variety of chromogenic substrates can be used.

One common system uses potassium iodide (KI). nih.gov In the presence of HRP, H₂O₂ oxidizes iodide (I⁻) to triiodide (I₃⁻), which has a characteristic yellow color and strong absorbance maxima around 350 nm. This method is fast, with the color developing within seconds, and demonstrates good linearity over a useful concentration range. nih.gov

Another substrate is Eriochrome black T. Its cleavage in the presence of peroxidase and H₂O₂ leads to a measurable change in absorbance, allowing for the quantification of trace amounts of H₂O₂. nih.gov Similarly, variamine blue can be oxidized by H₂O₂ with an HRP catalyst to form an intensely colored species, providing a basis for a sensitive spectrophotometric assay. researchgate.netaaup.edu These enzymatic methods are highly specific for H₂O₂ and can be adapted for various sample matrices.

Table 5: Spectrometric Methods for Hydrogen Peroxide Determination

Method/Substrate Principle Wavelength (nm) Linear Range (µM) Limit of Detection (LOD) (µM) Reference
HRP/Potassium Iodide Oxidation of I⁻ to I₃⁻ 350 0 - 70 0.09 nih.gov
HRP/Eriochrome black T Cleavage of substrate - 0.2 - 10 - nih.gov
HRP/Variamine Blue Oxidation of substrate - - - researchgate.netaaup.edu

Computational Chemistry and Theoretical Modeling of Cyclooctyl Hydroperoxide

Quantum Chemical Characterization of Hydroperoxide Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for characterizing the nuanced structural and electronic features of molecules like cyclooctyl hydroperoxide.

The oxygen-oxygen single bond is the defining and most labile feature of a hydroperoxide. Its bond dissociation energy (BDE) is a critical parameter that governs the molecule's thermal stability and its propensity to initiate radical reactions. While direct experimental determination of the O-O BDE for cyclooctyl hydroperoxide is scarce, high-level ab initio calculations on analogous systems provide reliable estimates.

Systematic computational studies on a range of organic hydroperoxides have established that the O-O BDE is sensitive to the nature of the alkyl substituent. nih.govwayne.edu For instance, the O-O bond dissociation enthalpy for hydrogen peroxide is approximately 50 kcal/mol, while for methyl hydroperoxide it is around 45 kcal/mol. wayne.edu This decrease is attributed to the greater stability of the resulting methoxy (B1213986) radical compared to the hydroxyl radical.

For cyclic hydroperoxides, such as the closely related cyclohexyl hydroperoxide, the O-O bond dissociation energy (D₀) has been computationally determined to be approximately 43 kcal/mol using the high-accuracy W1BD method. nih.gov It is expected that the O-O BDE for cyclooctyl hydroperoxide would be of a similar magnitude, influenced by the stability of the corresponding cyclooctoxy radical. The relatively low value of this bond energy underscores the ease with which cyclooctyl hydroperoxide can undergo homolytic cleavage to initiate oxidation processes.

Table 1: Calculated O-O Bond Dissociation Energies (D₀) for Representative Hydroperoxides

CompoundCalculation MethodD₀ (kcal/mol)
Hydrogen Peroxide (HOOH)G2 Theory50
Methyl Hydroperoxide (CH₃OOH)G2 Theory45
Cyclohexyl HydroperoxideW1BD43

The electronic structure of the peroxide functional group (-O-O-H) is central to its chemical behavior. The presence of lone pairs on the oxygen atoms and the weak σ-bond between them are key features. The highest occupied molecular orbitals (HOMOs) in organic peroxides are typically associated with the lone pair orbitals of the oxygen atoms. csu.edu.au This makes the peroxide group susceptible to electrophilic attack and also explains its ability to act as a nucleophile in certain reactions.

The relatively high energy of the HOMO and the low energy of the lowest unoccupied molecular orbital (LUMO), which is the antibonding σ* orbital of the O-O bond, result in a small HOMO-LUMO gap. csu.edu.au This small energy gap is consistent with the kinetic instability of peroxides. The dihedral angle of the C-O-O-H group is a crucial parameter, with theoretical studies on simple peroxides like hydrogen peroxide and its derivatives showing a preference for a skewed conformation, which minimizes the repulsion between the lone pairs on the adjacent oxygen atoms. wustl.edu

While not directly focused on cyclooctyl hydroperoxide, theoretical studies of hydrogen peroxide clusters provide fundamental insights into the non-covalent interactions that are also relevant for larger hydroperoxides. These studies, employing methods like Møller-Plesset perturbation theory (MP2) and DFT, have shown that hydrogen bonding is the dominant intermolecular force in these clusters. mdpi.comacs.org Hydrogen peroxide can act as both a hydrogen bond donor and acceptor, leading to the formation of cyclic and even cage-like or helical structures in larger clusters. acs.org

These findings are pertinent to understanding the behavior of cyclooctyl hydroperoxide in condensed phases, where it can form hydrogen-bonded dimers or oligomers with itself or with other molecules like water or alcohols. These interactions can influence its stability, solubility, and reactivity by altering the electronic environment of the peroxide group. nih.gov

Theoretical Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. This allows for a detailed elucidation of reaction mechanisms that can be difficult to probe experimentally.

The primary fate of cyclooctyl hydroperoxide in many chemical processes is its decomposition into more stable products, namely cyclooctanol (B1193912) and cyclooctanone (B32682). This decomposition can proceed through various pathways, including unimolecular homolysis of the weak O-O bond to form a cyclooctoxy radical and a hydroxyl radical.

ROOH → RO• + •OH

The resulting cyclooctoxy radical can then abstract a hydrogen atom from another molecule to form cyclooctanol or undergo further reactions, including β-scission or rearrangement, which can ultimately lead to the formation of cyclooctanone.

Computational studies on the decomposition of other alkyl hydroperoxides have shown that the initial O-O bond cleavage is often the rate-determining step in the thermal decomposition process. The activation energy for this step is closely related to the O-O bond dissociation energy. Furthermore, theoretical models can explore the role of catalysts in lowering the activation barrier for this decomposition, providing insights into the design of more efficient and selective oxidation systems. The oxidation of cyclooctane (B165968) itself to form cyclooctyl hydroperoxide is believed to proceed via a radical chain mechanism, where a cyclooctyl radical reacts with molecular oxygen to form a cyclooctylperoxy radical, which then abstracts a hydrogen atom to yield the hydroperoxide.

Identification of Transition States and Energetic Profiles for Reactivity

The reactivity of cyclooctyl hydroperoxide, particularly its formation from cyclooctane and its subsequent decomposition, has been a subject of mechanistic investigation, often involving radical pathways. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the energetic profiles of the elementary steps that govern these transformations.

A critical aspect of cyclooctane oxidation to cyclooctyl hydroperoxide is the generation of highly reactive species, such as hydroxyl radicals (HO•), that can initiate the reaction by abstracting a hydrogen atom from the alkane. The mechanism of HO• radical generation in catalytic systems has been modeled computationally. For instance, in a system using bismuth(III) nitrate (B79036) and hydrogen peroxide, a plausible mechanism was investigated using theoretical methods. rsc.org A scan of the potential energy surface revealed that the homolytic cleavage of the HO–OH bond within a bismuth-peroxide complex, Bi(H2O)4(H2O2)(OOH)2+, is a key step. rsc.org The calculations indicated that this process requires an activation energy of only 5.5 kcal/mol, highlighting a low energetic barrier for the formation of the initiating hydroxyl radical. rsc.org

Once formed, cyclooctyl hydroperoxide is often not the final product but rather an intermediate in the oxidation cascade. researchgate.netresearchgate.netresearchgate.net Experimental studies show that it can decompose to form cyclooctanol and cyclooctanone. researchgate.netresearchgate.net This decomposition pathway suggests the existence of subsequent transition states. In many catalytic systems, cyclooctyl hydroperoxide is identified as the primary or initial product, with its selectivity being higher in shorter reaction times. acs.org This observation implies that the energetic barrier for the initial C-H activation of cyclooctane to form the hydroperoxide is lower than the barriers for the subsequent decomposition of the hydroperoxide to the corresponding alcohol and ketone.

While specific transition state calculations for the decomposition of isolated cyclooctyl hydroperoxide are not widely reported in the reviewed literature, the mechanisms are often proposed to be Fenton-like or involve radical chains, particularly in the presence of metal catalysts. researchgate.netscispace.com DFT calculations on related systems, such as the C-H oxidation of cis-decalin, have shown that a direct oxygen insertion mechanism on a singlet potential energy surface can be more favorable than a radical rebound pathway, which aligns with experimental observations of stereochemical retention. scispace.com Such studies underscore the power of computational modeling in distinguishing between different mechanistic possibilities and their associated energetic profiles.

Prediction of Regioselectivity and Stereoselectivity in Cyclooctane Functionalization

The functionalization of cyclooctane presents a unique challenge in selectivity. Since all carbon-hydrogen bonds in cyclooctane are secondary, the primary issue of regioselectivity concerns the distribution of oxidation products: cyclooctyl hydroperoxide, cyclooctanol, and cyclooctanone. Computational chemistry offers powerful tools to rationalize and predict the outcomes of these reactions.

Experimental studies under various catalytic conditions demonstrate that the product distribution can be finely tuned. Cyclooctyl hydroperoxide is frequently formed as the main primary product in oxidations using hydrogen peroxide. rsc.orgresearchgate.netresearchgate.net Its accumulation as the initial product indicates kinetic preference for its formation over its subsequent conversion. acs.org The choice of catalyst plays a crucial role in determining the final product distribution. For example, a polyoxometalate catalyst with divanadium substitution (PV2W) shows high selectivity for cyclooctyl hydroperoxide. scispace.com In contrast, a tungstocobaltate catalyst can drive the reaction towards the ketone, achieving 82% selectivity for cyclooctanone after 12 hours. scispace.com

Product Selectivity in Cyclooctane Oxidation with H₂O₂ under Various Catalytic Conditions
Catalyst SystemPrimary Product(s)Selectivity NotesReference
Bismuth(III) nitrate / HNO₃Cyclooctyl hydroperoxide (inferred), Cyclooctanol, CyclooctanoneCyclooctyl hydroperoxide is the main primary product, detected as cyclooctanol after reduction. rsc.org
PV₂W PolyoxometalateCyclooctyl hydroperoxideCatalyst gave rise to high selectivity for the hydroperoxide. scispace.com
Tungstocobaltate PolyoxometalateCyclooctanoneAchieved 82% selectivity to cyclooctanone after 12 hours. scispace.com
Osmium Carbonyl ClustersCyclooctyl hydroperoxideThe hydroperoxide partly decomposes to cyclooctanone and cyclooctanol. researchgate.netresearchgate.net
PeroxotungstateCyclooctanone, Cyclooctanol, Cyclooctyl hydroperoxideHigh conversion (97% after 12h) with a mixture of products. researchgate.net

From a computational standpoint, predicting selectivity often involves analyzing the conformational space of the substrate and the transition states leading to different products. A compelling example of this approach is the computational study of cyclooctene (B146475) epoxidation. units.it To rationalize the observed high selectivity for the epoxide over allylic oxidation byproducts, the conformational space of cyclooctene was explored in detail. units.it The study revealed that the most stable, predominant conformation has poor orbital overlap between the allylic C-H bond (σC−αH) and the double bond (πC=C). units.it This geometric constraint disfavors the abstraction of an allylic hydrogen atom by radical species, thus suppressing the undesired side-reaction and explaining the high selectivity for epoxidation. units.it This methodology, which links ground-state conformational preferences to kinetic product distributions, is directly applicable to understanding the reactivity and selectivity in the functionalization of cyclooctane and its derivatives.

Density Functional Theory (DFT) Applications in Cyclooctyl Hydroperoxide Research

Density Functional Theory (DFT) has become an indispensable tool for investigating reactions involving complex organic molecules like cyclooctyl hydroperoxide. DFT calculations provide deep insights into reaction mechanisms, conformational preferences, and electronic structures that are often difficult to access experimentally.

Applications of DFT in this area often begin with the parent hydrocarbon, cyclooctane. The conformational flexibility of the eight-membered ring is significant, and understanding its potential energy surface is fundamental to comprehending the structure and reactivity of its derivatives. DFT calculations have been used to systematically probe the conformational space of cyclooctane. ic.ac.uk Starting from a hypothetical planar D₈ₕ symmetry, which has multiple imaginary vibrational frequencies, systematic exploration following these modes leads to the identification of stable, low-energy conformers. ic.ac.uk Key conformations identified include the crown (D₄d symmetry), boat-chair, and twist-chair forms, with their relative energies and interconversion barriers being computationally accessible.

DFT has also been applied to model the entire reaction pathway of cyclooctane oxidation. As mentioned previously, DFT calculations on a bismuth-catalyzed system elucidated a low-energy pathway for the generation of hydroxyl radicals, the key initiators of the oxidation. rsc.org The study employed DFT to model the catalyst-peroxide adducts in solution, calculate Gibbs free energies, and identify the transition state for the critical O-O bond homolysis step. rsc.org

Furthermore, DFT is used to distinguish between competing reaction mechanisms. In the oxidation of cycloalkanes, a key question is whether the reaction proceeds via a radical rebound mechanism or a direct insertion pathway. For the C-H oxidation of cis-decalin, a related cycloalkane, DFT calculations showed that a direct oxygen insertion on the singlet potential energy surface was more favorable than a radical mechanism on the triplet surface. scispace.com This computational finding was in excellent agreement with experimental results that showed retention of stereochemistry, a hallmark of a concerted insertion mechanism. scispace.com Such studies demonstrate the predictive power of DFT in determining the stereoselectivity of alkane functionalization reactions.

While direct DFT studies focusing exclusively on the conformational analysis of the cyclooctyl hydroperoxide molecule itself are not prominent in the surveyed literature, the principles are well-established from research on analogous compounds like cyclohexyl hydroperoxide and the foundational work on the parent cyclooctane ring. These applications showcase how DFT provides a molecular-level understanding of structure and reactivity for cyclooctane functionalization.

Advanced Research Applications and Broader Implications of Cyclooctyl Hydroperoxide Chemistry

Strategic Role in Oxidative Functionalization of Cyclic Alkanes

The conversion of simple, saturated hydrocarbons like cyclooctane (B165968) into more valuable functionalized molecules such as alcohols and ketones is a cornerstone of industrial chemistry. Cyclooctyl hydroperoxide is a primary product in this transformation, serving as a critical precursor to desired end-products.

The oxidation of cyclooctane, particularly using hydrogen peroxide (H₂O₂) as an oxidant, proceeds with cyclooctyl hydroperoxide as the main initial product, alongside cyclooctanol (B1193912) and cyclooctanone (B32682). researchgate.net Research has demonstrated that various catalytic systems can be employed to facilitate this reaction. For instance, mesoporous titanium-silicate Ti-MMM-2 has been shown to catalyze the oxidation of cyclooctane with aqueous H₂O₂ in an acetonitrile (B52724) solvent. researchgate.netresearchgate.net

Similarly, Keggin-type polyoxotungstates are effective catalysts for this transformation, yielding cyclooctyl hydroperoxide, cyclooctanone, and cyclooctanol. researchgate.net The selectivity towards cyclooctyl hydroperoxide can be notably high; in some systems, using an excess of hydrogen peroxide can achieve up to 80% selectivity for the hydroperoxide. researchgate.net The reaction dynamics show a clear progression where the concentration of cyclooctyl hydroperoxide builds up, followed by the formation of cyclooctanol and cyclooctanone. narod.ru The choice of oxidant also plays a role; while hydrogen peroxide leads to a significant accumulation of cyclooctyl hydroperoxide, using tert-butyl hydroperoxide tends to keep the hydroperoxide concentration low, favoring the direct formation of cyclooctanone. narod.ru

The following table illustrates the product distribution over time in the oxidation of cyclooctane with hydrogen peroxide, catalyzed by chromic acid (H₂CrO₄) in the presence of pyridine.

Reaction Time (hours)Cyclooctyl Hydroperoxide (mol L⁻¹)Cyclooctanone (mol L⁻¹)Cyclooctanol (mol L⁻¹)
00.000.000.00
2~0.04~0.015~0.005
4~0.06~0.025~0.01
6~0.055~0.03~0.015
8~0.045~0.035~0.02
10~0.035~0.04~0.025
Data derived from graphical representations in Shul'pin, G. B. (2003). narod.ru

The solvent is not merely an inert medium in hydrocarbon oxidation but plays a crucial role in influencing reaction pathways and product selectivity. Acetonitrile is a commonly used solvent for the oxidation of cyclooctane and other hydrocarbons, in part due to its polar, aprotic nature which proves effective for reactions involving hydrogen peroxide. researchgate.netresearchgate.net

Research into the chemoselective oxidation of C–H bonds reveals the profound effect of solvent choice. nih.gov In an intermolecular competition experiment involving the oxidation of a mixture of cyclohexane (B81311) and cyclooctanol, the solvent determined the preferred reaction site. In acetonitrile, the alcohol (cyclooctanol) was preferentially oxidized to cyclooctanone. nih.gov However, when the reaction was conducted in hydrogen-bond-donating (HBD) fluorinated alcohol solvents like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), the trend was reversed. In these solvents, the C–H bonds of cyclohexane were preferentially oxidized, while the oxidation of cyclooctanol was suppressed. nih.gov This demonstrates that specific solvents can "protect" the alcohol functional group from further oxidation, a key insight for preventing over-oxidation and improving the yield of the desired alcohol product in hydrocarbon conversion processes.

Mechanistic Insights into Hydroperoxide-Initiated Polymerization

Hydroperoxides are a class of organic peroxides that play a pivotal role as initiators in free-radical polymerization, a process used to produce a vast array of polymers. pergan.comalfachemic.com

Like other organic peroxides, hydroperoxides are characterized by a weak oxygen-oxygen (-O-O-) single bond. wikipedia.org This bond can be readily cleaved under mild thermal conditions to generate highly reactive radical species. wikipedia.orgyoutube.com These initial radicals then react with monomer units, starting the polymerization chain reaction. alfachemic.com

The decomposition of hydroperoxides into radicals can be spontaneous at elevated temperatures or can be accelerated at lower temperatures through the use of promoters or accelerators, such as cobalt naphthenate or other transition metal salts. researchgate.netgoogle.com For instance, the combination of a hydroperoxide with a reducing agent like a tertiary amine or a ferrous iron salt can initiate polymerization via a redox reaction. nih.gov This allows for polymerization to occur at lower temperatures, which can be advantageous for energy savings and for preserving the properties of the resulting polymer. alfachemic.com However, it is noted that hydroperoxides can also engage in chain transfer reactions, which can influence the molecular weight of the final polymer. google.com Polymeric hydroperoxides, in particular, have been found to be efficient initiators for the polymerization of oligomeric acrylic esters in the presence of cobalt naphthenate. researchgate.net

Oxygen is typically a potent inhibitor of controlled/living radical polymerizations (CLRPs). It readily reacts with carbon-centered propagating radicals to form peroxy radicals. nih.gov These peroxy radicals are generally less efficient at reinitiating the polymerization process, which can slow or completely halt the reaction. nih.gov The formation of hydroperoxides is an inherent consequence of this interaction between radicals and molecular oxygen.

Achieving oxygen tolerance is a significant goal in polymer chemistry, as it simplifies experimental setups and reduces production costs by eliminating the need for stringent deoxygenation procedures. nih.gov While hydroperoxides are often the product of oxygen inhibition, their controlled use is central to developing oxygen-tolerant systems. Advanced techniques such as Atom Transfer Radical Polymerization (ATRP) and Hydrogen Atom Transfer (HAT) mediated living radical polymerization are being developed to function under aerobic conditions. nih.govdigitellinc.com These methods often rely on catalysts or specific reaction conditions that can manage the presence of oxygen, sometimes by leveraging the very intermediates, like hydroperoxides, that are formed. The development of such user-friendly and oxygen-tolerant systems is a key area of modern polymer science. nih.govpsu.edu

Fundamental Contributions to Environmental Oxidation Chemistry

Organic hydroperoxides (ROOH) are recognized as ubiquitous intermediates in the atmospheric oxidation of volatile organic compounds (VOCs). rsc.org The study of specific molecules like cyclooctyl hydroperoxide provides fundamental insights into the mechanisms of these broader environmental processes. The oxidation of cyclic alkanes in the environment can proceed through radical-based pathways, similar to those observed in controlled laboratory settings. ua.pt Therefore, understanding the formation, stability, and subsequent reactions of cyclooctyl hydroperoxide serves as a valuable model for the complex chemical transformations that hydrocarbons undergo in the atmosphere and other environmental compartments.

Insights into Low-Temperature Oxidation Processes

Cyclooctyl hydroperoxide is a key intermediate in the low-temperature oxidation of its parent alkane, cyclooctane. Research demonstrates that the oxidation of cyclooctane using an oxidant like hydrogen peroxide yields cyclooctyl hydroperoxide as the primary product, alongside smaller quantities of cyclooctanol and cyclooctanone. researchgate.net This process is characteristic of the low-temperature oxidation mechanism for hydrocarbons, which proceeds through the formation of alkyl (R•) and alkylperoxy (ROO•) radicals. nih.gov

In this mechanism, an alkyl radical, formed from the initial hydrocarbon, reacts with molecular oxygen in a barrierless reaction to create an alkylperoxy radical. nih.gov This radical can then form a hydroperoxide. nih.gov The formation of cyclooctyl hydroperoxide from cyclooctane is often facilitated by catalysts. Studies have successfully used heterogeneous catalysts such as mesoporous titanium-silicate (Ti-MMM-2) and aluminum oxide to promote the reaction with aqueous hydrogen peroxide. researchgate.netresearchgate.net

The presence of a catalyst significantly impacts the rate of formation of cyclooctyl hydroperoxide. For instance, in the oxidation of cyclooctane with hydrogen peroxide at 80°C, the concentration of cyclooctyl hydroperoxide is substantially higher and is generated more rapidly in the presence of aluminum oxide compared to the uncatalyzed reaction. researchgate.net

Table 1: Catalytic Effect on Cyclooctyl Hydroperoxide Formation

Time (hours)Cyclooctyl Hydroperoxide Yield (%) (Uncatalyzed)Cyclooctyl Hydroperoxide Yield (%) (with Al₂O₃ catalyst)
10.31.8
20.52.9
30.63.5
40.73.8
50.84.0
60.84.1
Data derived from graphical representations in scientific research on cyclooctane oxidation. researchgate.net

This research underscores the role of cyclooctyl hydroperoxide as a relatively stable, yet crucial, product in the initial stages of alkane oxidation, providing a model for understanding fuel autoignition and other combustion-related phenomena. nih.govacs.org

Chemical Pathways in the Environmental Degradation of Organic Compounds

The study of cyclooctyl hydroperoxide also offers insights into the environmental fate of cyclic alkanes, which are components of various industrial products and fuels. The degradation of such compounds in the environment is a multi-step process, with the formation of hydroperoxides being a critical initial phase.

Atmospheric Degradation: In the atmosphere, volatile organic compounds (VOCs) are primarily broken down through oxidation initiated by photochemically generated radicals, most notably the hydroxyl radical (•OH). mdpi.comresearchgate.net For a compound like cyclooctane, this process would lead to the formation of a cyclooctyl radical, which rapidly combines with oxygen to form a cyclooctylperoxy radical. This peroxy radical can then be converted to cyclooctyl hydroperoxide. nih.govpurdue.edu

Organic hydroperoxides are significant temporary reservoirs of radicals in the troposphere. copernicus.org They can undergo photolysis (decomposition by sunlight) or react further with hydroxyl radicals, breaking down into more stable, oxygenated compounds. copernicus.orgnih.gov In the case of cyclooctyl hydroperoxide, these subsequent reactions would yield cyclooctanone and cyclooctanol. google.com This transformation is a key step in environmental degradation, as the resulting ketones and alcohols are generally more water-soluble and less volatile than the parent alkane, making them more susceptible to removal from the atmosphere through precipitation. researchgate.net

Biodegradation: In soil and water, microbial activity is a primary pathway for the degradation of hydrocarbons. While direct studies on the biodegradation of cyclooctyl hydroperoxide are limited, research on analogous compounds provides a plausible pathway. For example, certain bacteria, such as strains of Rhodococcus, are known to degrade cyclohexane by first oxidizing it to cyclohexanol, which is then converted to cyclohexanone (B45756). nih.gov This suggests a similar co-metabolic pathway for cyclooctane, where microorganisms could utilize enzymes to mediate its oxidation. researchgate.net The formation of cyclooctyl hydroperoxide and its subsequent decomposition to cyclooctanol and cyclooctanone represent a critical step in breaking down the cyclic alkane structure into compounds that can be more readily assimilated by microbial metabolic cycles. researchgate.net

Table of Mentioned Compounds

Compound Name Chemical Formula or Type
Cyclooctyl hydroperoxide C₈H₁₆O₂
Cyclooctane C₈H₁₆
Hydrogen peroxide H₂O₂
Aluminum oxide Al₂O₃
Cyclooctanone C₈H₁₄O
Cyclooctanol C₈H₁₆O
Mesoporous titanium-silicate Ti-MMM-2 Solid Catalyst
Hydroxyl radical •OH
Cyclohexane C₆H₁₂
Cyclohexanol C₆H₁₂O
Cyclohexanone C₆H₁₀O

Q & A

Q. What are the established synthetic protocols for cyclooctyl hydroperoxide, and how can reaction conditions be optimized for reproducibility?

Cyclooctyl hydroperoxide synthesis typically involves the oxidation of cyclooctene using hydrogen peroxide or tert-butyl hydroperoxide as an oxidizing agent. Key parameters include temperature control (5–25°C), solvent selection (e.g., methanol or dichloromethane), and catalyst use (e.g., metal complexes or enzymes). Optimization requires factorial design experiments to assess variables like molar ratios, reaction time, and pH. Purity validation via HPLC (≥98%) and characterization by NMR (e.g., δ 1.5–2.5 ppm for cyclooctyl protons) are critical .

Q. Which spectroscopic techniques are most reliable for characterizing cyclooctyl hydroperoxide, and how should data interpretation address common artifacts?

  • FT-IR : O-O stretch near 880 cm⁻¹ and hydroperoxide O-H stretch at 3200–3600 cm⁻¹.
  • NMR : Distinctive hydroperoxide proton resonance at δ 7.5–8.5 ppm (¹H) and δ 90–100 ppm (¹³C).
  • MS (ESI) : Molecular ion peak [M+H]⁺ at m/z 143.1. Artifacts like decomposition during analysis can be mitigated by conducting experiments under inert atmospheres and using low-temperature probes. Cross-validate with iodometric titration for quantitative hydroperoxide confirmation .

Q. What experimental precautions are necessary to ensure the stability of cyclooctyl hydroperoxide during storage and handling?

Cyclooctyl hydroperoxide must be stored at 2–8°C in amber glass containers under nitrogen to prevent thermal or photolytic decomposition. Avoid contact with transition metals (e.g., Fe³⁺) and reducing agents. Use explosion-proof equipment and grounded metal containers during transfers. Stability testing via accelerated aging studies (40°C/75% RH for 6 months) is recommended to establish shelf-life .

Q. How can researchers detect and quantify trace impurities in cyclooctyl hydroperoxide batches?

Employ HPLC-MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to identify impurities like cyclooctanol (retention time: 6.2 min) or residual solvents. Quantify using external calibration curves. For peroxidic impurities, iodometric titration or GC-FID with a DB-5MS column provides complementary data .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of cyclooctyl hydroperoxide in radical-mediated reactions?

Cyclooctyl hydroperoxide undergoes homolytic O-O bond cleavage under UV light or thermal initiation, generating cyclooctoxy radicals. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that steric strain in the cyclooctyl ring directs radical formation at the least hindered position. Validate via EPR spectroscopy to detect radical intermediates and kinetic isotope effects (KH/KD > 2) to confirm hydrogen abstraction pathways .

Q. How do solvent polarity and proticity influence the decomposition kinetics of cyclooctyl hydroperoxide?

Decomposition follows first-order kinetics, with rate constants (k) increasing in polar aprotic solvents (e.g., DMSO: k = 1.2 × 10⁻³ s⁻¹) due to enhanced solvation of transition states. In protic solvents (e.g., water), hydrogen bonding stabilizes the hydroperoxide, reducing k by 40%. Use Arrhenius plots (Ea ≈ 85 kJ/mol) and Eyring analysis (ΔH‡ = 82 kJ/mol) to model solvent effects .

Q. What computational strategies can predict cyclooctyl hydroperoxide’s reactivity in complex reaction matrices?

Molecular dynamics (MD) simulations with OPLS-AA force fields model interactions with co-solvents or catalysts. Pair with QSAR models to predict bond dissociation energies (BDEs) and reaction thermodynamics. Validate against experimental DSC data (exothermic peaks at 120–150°C) .

Q. How should researchers resolve contradictions in reported catalytic efficiencies for cyclooctyl hydroperoxide-mediated oxidations?

Discrepancies often arise from unaccounted variables like trace metal contaminants or solvent purity. Implement control experiments with metal chelators (e.g., EDTA) and ultrapure solvents. Apply multivariate regression to isolate catalyst performance from confounding factors. Cross-reference with kinetic isotopic labeling (KIE) studies to confirm mechanistic homogeneity .

Methodological Frameworks

Designing a rigorous study on cyclooctyl hydroperoxide’s environmental degradation pathways
Use the PECO framework :

  • Population : Cyclooctyl hydroperoxide in aqueous systems.
  • Exposure : UV irradiation (254 nm, 10 mW/cm²).
  • Comparator : Dark controls.
  • Outcome : Degradation products (e.g., cyclooctanone) quantified via GC-MS.
    Include time-series sampling and ANOVA for statistical significance .

Evaluating research quality in conflicting studies on cyclooctyl hydroperoxide toxicity
Apply FINER criteria :

  • Feasibility : Use zebrafish embryos for high-throughput LC50 assays.
  • Novelty : Investigate epigenetic effects via DNA methylation profiling.
  • Ethical : Adhere to OECD 203 guidelines for aquatic toxicity testing.
  • Relevance : Link findings to EPA regulatory thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.